3-Biphenylamine, 4'-nitro-
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Overview
Description
4’-Nitro-3-biphenylamine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of biphenylamine, characterized by the presence of a nitro group (-NO2) at the 4’ position and an amine group (-NH2) at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Nitro-3-biphenylamine can be synthesized through several methods. One common approach involves the reaction of 4-nitro-chloro benzene with aniline or formanilide. Another method includes the reaction of 4-nitro-phenol with phenol isocyanate in the presence of alkaline catalysts and nitrobenzene as the solvent at elevated temperatures .
Industrial Production Methods
In industrial settings, the preparation of nitro-diphenyl amine derivatives, including 4’-Nitro-3-biphenylamine, often involves the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium . This method ensures high yields and safety during production.
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-3-biphenylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’-Amino-3-biphenylamine.
Substitution: Various substituted biphenylamines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of biphenylamine.
Scientific Research Applications
4’-Nitro-3-biphenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Nitro-3-biphenylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the formation of DNA adducts, oxidative stress, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: Similar structure but with an amino group instead of a nitro group.
4,4’-Dinitro-[1,1’-biphenyl]-2-amine: Contains two nitro groups and an amine group, leading to different chemical properties and reactivity.
Uniqueness
4’-Nitro-3-biphenylamine is unique due to the specific positioning of the nitro and amine groups on the biphenyl structure
Properties
CAS No. |
53059-29-3 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H10N2O2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H,13H2 |
InChI Key |
IOKXTTPVYZCVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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